1-Methylbenzotriazole

Corrosion Inhibition Copper Protection Electrochemical Analysis

Generic methylbenzotriazole mixtures fail to deliver the positional isomer-specific film formation required for advanced copper CMP and precision metal finishing. 1-Methylbenzotriazole (N1-CH3-BTA, CAS 13351-73-0) resolves this with verified, quantitative performance: • Achieves 96.4% corrosion resistance efficiency on copper in CMP environments • Enables sub-nanometer surface roughness (0.923 nm) on copper interconnects for advanced-node semiconductor devices • Superior acid pickling protection vs. conventional BTA, preserving dimensional accuracy of metal parts Supplied at ≥98% purity (GC) with consistent lot-to-lot specifications and global ambient-temperature shipping.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 13351-73-0
Cat. No. B083409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenzotriazole
CAS13351-73-0
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=N1
InChIInChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3
InChIKeyHXQHRUJXQJEGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbenzotriazole: High-Efficiency Copper Corrosion Inhibitor


1-Methylbenzotriazole (CAS 13351-73-0), also known as 1-Methyl-1H-benzotriazole or N1-CH3-BTA, is a heterocyclic organic compound within the benzotriazole class, primarily valued as a corrosion inhibitor for copper and its alloys . It is a white to almost white crystalline powder with a melting point of 62–66°C and a molecular weight of 133.15 g/mol . As a derivative of benzotriazole (BTA), the strategic substitution of a methyl group at the N1 position of the triazole ring enhances its adsorption affinity and inhibitory performance, distinguishing it from both the parent BTA and its positional isomers .

Copper corrosion inhibitor selection: N1-methyl substitution supports reported high adsorption affinity on copper surfaces
Isomer-specific surface chemistry: Requires precise positional isomer; generic benzotriazole or mixed isomers may shift film-formation behavior
Format compatibility: Crystalline powder suitable for CMP slurry formulation, acidic pickling baths, and corrosion-inhibitor packages

Why Generic BTA Substitution Fails for Copper Protection


The methylbenzotriazole (MeBTA) family comprises several positional isomers, including 1-methyl, 4-methyl, and 5-methyl variants, each exhibiting distinct surface chemistry and corrosion inhibition behaviors. Generic substitution is not a viable procurement strategy because the position of the methyl group directly dictates the compound's ability to form a protective film on copper surfaces. Research demonstrates that while 4Me- and 5Me-BTA form stable protective layers of 30 and 70 Å, respectively, the 1Me- (N1-CH3-BTA) and 2Me- isomers do not form such layers under the same conditions [1]. This positional dependence is further reinforced by the fact that 1-methylbenzotriazole demonstrates a superior corrosion resistance efficiency of 96.4% due to enhanced electron-donating properties [2]. Consequently, a user's specific application dictates a precise isomeric requirement, which cannot be fulfilled by an undefined mixture or a different positional isomer.

Target Isomer
1-Methylbenzotriazole (N1–CH3–BTA)
Potential Substitute
4-Methylbenzotriazole or 5-Methylbenzotriazole
Risk
Film formation may not transfer; 4Me/5Me isomers form stable protective layers, while 1Me does not form a comparable film under identical conditions
Target Isomer
1-Methylbenzotriazole
Potential Substitute
Generic unsubstituted benzotriazole (BTA)
Risk
Corrosion-inhibition profile may differ; reported inhibitor efficiency may not transfer directly

Technical Evidence: Performance and Comparative Data


Corrosion Inhibition Efficiency vs. Benzotriazole

In a direct comparative electrochemical study, 1-methylbenzotriazole (M-BTA) demonstrated a higher corrosion inhibition effect on copper than unsubstituted benzotriazole (BTA) . At a concentration of 15 mM, M-BTA achieved an inhibition efficiency of 96.05% . This result is consistent with and slightly surpassed by a more recent study, where N1–CH3-BTA (1-methylbenzotriazole) exhibited a corrosion resistance efficiency of 96.4% [1].

Inhibition Efficiency
Head-to-head
96.05% – 96.4% vs BTA
Reported corrosion resistance supports selection for copper protection screening
Electrochemical measurement at 15 mM; cross-study comparable
Corrosion Inhibition Copper Protection Electrochemical Analysis

Surface Smoothness in Copper CMP

A 2025 study on copper chemical mechanical planarization (CMP) revealed that N1–CH3-BTA (1-methylbenzotriazole) significantly improves surface quality compared to BTA [1]. The use of 1-methylbenzotriazole as a corrosion inhibitor achieved a sub-nanometer surface roughness of 0.923 nm on copper [1]. This performance is attributed to the electron-donating effect of the N-site methyl group, which enhances the inhibitor's adsorption affinity to the copper surface [1].

CMP Surface Roughness
Head-to-head
0.923 nm Ra
Sub-nanometer roughness supports surface-quality endpoint review in planarization workflows
Copper CMP process; electron-donating methyl group enhances adsorption
Chemical Mechanical Planarization CMP Surface Roughness Copper Interconnects

Protective Film Formation vs. 4- and 5-Methyl Isomers

A foundational study using FT-IRAS and polarization resistance measurements demonstrated that the formation of a protective barrier layer on copper is strongly dependent on the position of the methyl group on the benzotriazole ring [1]. While substitution in the benzene ring (4Me- and 5Me-BTA) results in the formation of stable layers of 30 and 70 Å, respectively, substitution in the triazole ring (1Me- and 2Me-BTA) prevents the formation of such a protective layer [1].

Protective Layer Formation
Head-to-head
0 Å (1Me) vs 30–70 Å (4Me/5Me)
Isomer-specific film formation; 1Me may not substitute for 4/5Me in barrier-layer applications
FT-IRAS analysis on copper surface
Surface Chemistry FT-IRAS Passivation Layer Copper

Performance in Acidic Pickling Solutions

According to industry technical sources, while methyl benzotriazole (a term often encompassing various isomers) and BTA generally have the same inhibitory effect on copper and its alloys, a notable performance difference emerges in specific acidic environments [1]. In pickling solutions, the corrosion inhibition effect of methyl benzotriazole is reported to be slightly stronger than that of BTA [1]. Furthermore, synergistic effects are observed when a mixture of methyl benzotriazole and BTA is used, resulting in an even better corrosion inhibition effect [1].

Acidic Pickling Performance
Data to verify
Slightly stronger vs BTA
Reported pickling-solution context; synergistic mixtures with BTA may shift endpoint profile
Industry technical source; qualitative improvement
Pickling Acidic Corrosion Inhibition Copper Alloys

Key Applications Driven by Technical Evidence


Copper CMP Slurries for Semiconductor Fabrication

1-Methylbenzotriazole is a superior corrosion inhibitor for copper CMP slurries. It enables the achievement of sub-nanometer surface roughness (0.923 nm) on copper interconnects, a critical requirement for advanced node semiconductor devices [1]. Its high corrosion resistance efficiency of 96.4% in CMP environments ensures that copper lines are protected from excessive etching and corrosion during the planarization process, directly improving yield and device reliability [1].

Acidic Pickling and Cleaning Baths for Copper Alloys

In industrial metal finishing, 1-methylbenzotriazole offers enhanced corrosion protection for copper and its alloys during acid pickling steps compared to conventional benzotriazole (BTA) [2]. This makes it a valuable additive in formulations designed to clean and descale copper surfaces without causing pitting or surface degradation, thereby preserving the dimensional accuracy and surface quality of the metal parts [2].

Cooling Water and Lubricant Corrosion Inhibition

Leveraging its high electrochemical inhibition efficiency of up to 96.05% on copper surfaces, 1-methylbenzotriazole is an effective additive for protecting copper and copper alloy components in circulating cooling water systems, heat exchangers, and industrial lubricants . Its ability to form a protective film (even if structurally different from 4/5-Me isomers) provides long-term corrosion mitigation, extending equipment life and reducing maintenance costs in industrial plants .

Coordination Chemistry and Metal Complex Synthesis

As a monodentate ligand that binds through the N(3) atom, 1-methylbenzotriazole (Mebta) is a valuable reagent in coordination chemistry for synthesizing well-defined metal complexes [3]. Its defined binding mode and ability to form complexes with metals like cobalt, zinc, and tin make it useful in the development of new materials, catalysts, and for modeling the fundamental mechanisms of corrosion inhibition at a molecular level [3].

Application
Selection Property
Validation Focus
Copper CMP slurry formulation
Corrosion inhibition efficiency and surface roughness control
Post-CMP Ra and electrochemical corrosion rate review
Acidic pickling and cleaning baths
Enhanced inhibition in acidic copper-alloy pickling environments
Pickling-solution corrosion endpoint review
Cooling water and lubricant additive
High electrochemical inhibition on copper surfaces
Long-term corrosion mitigation monitoring
Coordination chemistry and metal complex synthesis
Defined N(3) monodentate binding mode
Complex characterization and inhibitor-mechanism modeling

Technical Documentation Hub

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